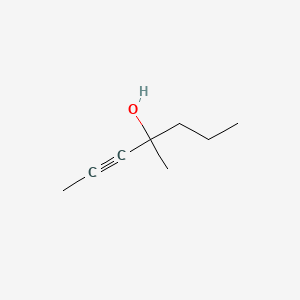

4-Methyl-2-heptyn-4-ol

Description

Historical Context and Evolution of Alkynol Chemistry

The journey of organic chemistry, from its early roots in the study of compounds derived from living organisms to the modern era of targeted synthesis, provides the backdrop for understanding the role of specific functional groups like those in 4-Methyl-2-heptyn-4-ol. Initially, a theory known as "vitalism" postulated that organic compounds could only be produced by living things. aaem.pl This idea was challenged in 1828 when Friedrich Wöhler synthesized urea, an organic compound, from an inorganic precursor, demonstrating that the chemical principles governing both realms were the same. aaem.pl

This paradigm shift opened the door to the systematic synthesis and study of organic molecules. The development of techniques like fractional distillation allowed for the separation and purification of compounds, while the establishment of concepts like functional groups and isomerism by chemists such as Justus von Liebig and Friedrich Wöhler provided a framework for understanding their structure and reactivity. aaem.pl

Alkynols, or acetylenic alcohols, emerged as a significant class of compounds within this expanding field. Their synthesis, often involving the reaction of an alkyne with a carbonyl compound like a ketone or aldehyde, became a fundamental transformation in organic synthesis. google.comutdallas.edu The ability to construct a molecule containing both a hydroxyl group and a reactive alkyne functionality in a single step provided chemists with a powerful tool for building more complex molecular architectures. The evolution of this chemistry has been driven by the continuous search for new reagents and catalysts that allow for greater control over the stereochemistry and regioselectivity of these reactions, enabling the synthesis of a vast array of structurally diverse alkynols.

Significance of Alkynol Scaffolds in Modern Synthetic Strategies

In modern organic synthesis, the concept of a "scaffold" is crucial. A scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. researchgate.net Alkynol scaffolds, such as that of this compound, are particularly valuable due to the dual functionality they possess.

The hydroxyl group can participate in hydrogen bonding and can be a site for further chemical modifications, such as oxidation or substitution. The alkyne's triple bond is a region of high electron density, making it reactive and capable of undergoing a wide variety of transformations, including addition reactions and reductions. cureffi.org For example, alkynes can be selectively hydrogenated to form either a cis-alkene using a "poisoned" catalyst like Lindlar's catalyst or a trans-alkene, or fully reduced to an alkane using a catalyst like palladium on carbon (Pd/C). cureffi.orgdrhazhan.com

This versatility makes alkynols important building blocks and intermediates in the synthesis of complex molecules, with applications in fields ranging from pharmaceuticals to agrochemicals and materials science. The ability to start with a relatively simple alkynol and elaborate it into more complex structures is a cornerstone of modern synthetic strategy, allowing for the efficient construction of novel compounds with potentially useful properties.

Current Research Frontiers Involving this compound and Related Structural Motifs

Current research continues to explore the synthetic utility of tertiary alkynols like this compound. One significant area of investigation is their use in cycloaddition reactions to create complex heterocyclic structures. A recent study demonstrated a [3 + 2] cycloaddition reaction between various alkynols, including tertiary ones, and unactivated ketones to produce highly substituted 1,3-dioxolane (B20135) derivatives. researchgate.net This type of reaction, which forms new ring systems, is fundamental in drug discovery and the synthesis of bioactive molecules. researchgate.net The compatibility of tertiary alkynols in these reactions highlights their potential for generating molecular diversity. researchgate.net

Another major frontier is the development of new catalytic methods for the transformation of alkynols. The selective hydrogenation of the alkyne group is a key reaction, and research is ongoing to find more efficient and selective catalysts. Studies on the hydrogenation of related secondary and tertiary alkynols, such as 2-methyl-3-butyn-2-ol, investigate various palladium-based catalysts to control the reaction outcome, aiming to produce the desired alkene without over-reduction to the alkane. hw.ac.ukresearchgate.net The insights gained from these studies are applicable to the broader class of alkynols, including this compound.

Furthermore, the unique structural and electronic properties of internal alkynols are being explored. The internal position of the triple bond in this compound provides different steric and electronic environments compared to its terminal alkyne isomer, 4-Methyl-1-heptyn-3-ol, which influences its reactivity in synthetic transformations. Understanding and exploiting these differences is a key aspect of contemporary research, enabling chemists to choose the optimal isomer for a specific synthetic goal.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Registry Number | 4376-16-3 | nist.govchemsrc.com |

| Molecular Formula | C₈H₁₄O | nist.govchemsrc.com |

| Molecular Weight | 126.20 g/mol | sigmaaldrich.comnist.gov |

| Boiling Point | 153.1 °C at 760 mmHg | chemsrc.com |

| Density | 0.892 g/cm³ | chemsrc.com |

| IUPAC Standard InChIKey | ZGPJPUGCDODKKH-UHFFFAOYSA-N | nist.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4376-16-3 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.2 g/mol |

IUPAC Name |

4-methylhept-2-yn-4-ol |

InChI |

InChI=1S/C8H14O/c1-4-6-8(3,9)7-5-2/h9H,4,6H2,1-3H3 |

InChI Key |

ZGPJPUGCDODKKH-UHFFFAOYSA-N |

SMILES |

CCCC(C)(C#CC)O |

Canonical SMILES |

CCCC(C)(C#CC)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 2 Heptyn 4 Ol

Direct Synthesis Approaches to Tertiary Acetylenic Alcohols

Direct synthesis methods provide the most straightforward pathways to racemic 4-methyl-2-heptyn-4-ol. These approaches typically involve the formation of a carbon-carbon bond between a propyne (B1212725) equivalent and a ketone.

One of the most fundamental and widely used methods for the synthesis of tertiary alcohols is the addition of organometallic reagents to ketones. youtube.com For the specific synthesis of this compound, this involves the reaction of a propynyl (B12738560) nucleophile with 2-pentanone.

Grignard Reagents: A propynyl Grignard reagent, such as propynylmagnesium bromide (CH₃C≡CMgBr), can be prepared by reacting propyne with a suitable Grignard reagent like ethylmagnesium bromide. This is then reacted with 2-pentanone. The nucleophilic propynyl group attacks the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.

Organolithium Reagents: Similarly, organolithium reagents are powerful nucleophiles for this transformation. Propyne can be deprotonated by a strong base like n-butyllithium (n-BuLi) to form lithium propynide (CH₃C≡CLi). This acetylide then readily adds to the carbonyl group of 2-pentanone. The intermediate lithium alkoxide is then hydrolyzed in an aqueous workup step to afford the desired tertiary alcohol. These reactions are typically carried out in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the reactive organometallic reagents from reacting with moisture or carbon dioxide.

The catalytic hydration of alkynes is a common method for the synthesis of carbonyl compounds. jove.comorganicchemistrytutor.comchemistrysteps.com Standard acid-catalyzed hydration of an alkyne, often facilitated by a mercury(II) salt (such as HgSO₄) catalyst, proceeds via the formation of an enol intermediate. jove.comleah4sci.com This enol is unstable and rapidly tautomerizes to its more stable keto isomer. organicchemistrytutor.comchemistrysteps.com

For instance, the hydration of an internal alkyne like 2-methyl-3-heptyne would be expected to proceed as follows:

Electrophilic addition of a proton (or mercury ion) to the alkyne triple bond.

Nucleophilic attack by water on the resulting vinylic carbocation.

Deprotonation to form a vinylic alcohol (enol).

Rapid tautomerization of the enol to a ketone.

Due to this keto-enol tautomerization, the direct catalytic hydration of an alkyne is not a viable method for the synthesis of a tertiary alcohol like this compound. The reaction pathway overwhelmingly favors the formation of a ketone. A regioselective reductive hydration of terminal alkynes has been described to form branched or linear alcohols, but this is not a direct hydration to a tertiary alcohol. nih.gov

Multi-component reactions, where three or more reactants combine in a single synthetic operation, offer an efficient route to complex molecules. For the synthesis of tertiary acetylenic alcohols, reactions like the Favorskii reaction and the Barbier-type reaction are relevant.

The Favorskii reaction involves the nucleophilic addition of a terminal alkyne to a carbonyl compound in the presence of a base. jk-sci.comwikipedia.org In the context of this compound, propyne would be deprotonated by a strong base (like potassium hydroxide (B78521) in DMSO) to form an acetylide, which then attacks 2-pentanone to yield the product. wikipedia.orgresearchgate.net This method is advantageous as it can sometimes be performed under milder conditions than traditional Grignard or organolithium reactions.

The Barbier-type reaction is similar to a Grignard reaction, but the organometallic nucleophile is generated in situ. wikipedia.org This typically involves reacting an alkyl halide and a carbonyl compound in the presence of a metal such as zinc, indium, or samarium. wikipedia.org For the synthesis of this compound, a propargyl halide (e.g., 1-bromo-propyne) could be reacted with 2-pentanone in the presence of a metal like zinc. tandfonline.comnih.gov This approach can be more tolerant of certain functional groups and is sometimes performed in aqueous media, aligning with principles of green chemistry. wikipedia.org

Stereoselective and Enantioselective Synthesis of this compound

Creating stereochemically defined this compound requires more advanced synthetic strategies. These methods aim to produce a single enantiomer or a specific diastereomer in excess.

Biocatalysis utilizes enzymes to perform highly selective chemical transformations. For the production of enantiomerically pure alcohols, lipase-catalyzed kinetic resolution is a common and effective technique. This method separates the two enantiomers of a racemic alcohol by selectively catalyzing the acylation of one enantiomer, leaving the other unreacted.

The process for this compound would involve:

Synthesis of racemic this compound using a direct method as described in section 2.1.1.

Incubation of the racemic alcohol with a lipase (B570770), such as Pseudomonas fluorescens lipase (AK lipase) or lipase from Pseudomonas cepacia (PSL-C), and an acyl donor, commonly vinyl acetate (B1210297).

The lipase will selectively acylate one enantiomer (e.g., the R-enantiomer) to form an acetate, while the other enantiomer (the S-enantiomer) remains as an alcohol.

The resulting mixture of the acetylated enantiomer and the unreacted alcohol enantiomer can then be separated by standard chromatographic techniques.

The efficiency of this resolution is often high, yielding both the unreacted alcohol and the corresponding acetate in high enantiomeric excess (ee). The choice of lipase and reaction conditions (solvent, acyl donor) is crucial for achieving high selectivity.

| Enzyme | Substrate | Acyl Donor | Conversion (%) | Enantiomeric Excess of Product (ee_p %) | Enantiomeric Excess of Substrate (ee_s %) |

|---|---|---|---|---|---|

| AK Lipase (Pseudomonas fluorescens) | trans-2-phenylchroman-4-ol | Vinyl Acetate | 50 | >99 | 99 |

| Lipase PSL-C (Pseudomonas cepacia) | Racemic 1,2-diols | Vinyl Acetate | ~50 | High | High |

| PPL (Porcine Pancreatic Lipase) | trans-2-phenylchroman-4-ol | Vinyl Acetate | 50 | 99.6 | 99.2 |

Asymmetric catalysis offers a more direct route to enantiomerically enriched propargylic alcohols, avoiding the 50% theoretical yield limitation of kinetic resolution. This approach involves the addition of an alkynyl nucleophile to a ketone in the presence of a chiral catalyst.

The reaction for this compound would involve the addition of a propynylmetal reagent (e.g., propynylzinc) to 2-pentanone, catalyzed by a metal complex with a chiral ligand. Various catalytic systems have been developed for this purpose:

Chiral Amino Alcohols: Ligands such as N-methylephedrine can be used with zinc triflate (Zn(OTf)₂) to catalyze the addition of terminal alkynes to aldehydes and ketones with high enantioselectivity.

BINOL-based Catalysts: Titanium(IV) isopropoxide in combination with the chiral ligand BINOL (1,1'-bi-2-naphthol) can effectively catalyze the enantioselective addition of alkynylzinc reagents to carbonyl compounds.

Rhodium and Copper Catalysts: Chiral pincer complexes of rhodium and copper-based catalysts with chiral P,N ligands have also been shown to be effective in the enantioselective alkynylation of ketones.

These methods can provide direct access to either the (R)- or (S)-enantiomer of this compound in high yield and enantiomeric excess, depending on the chirality of the catalyst used.

| Catalyst/Ligand System | Carbonyl Substrate | Alkynyl Reagent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Zn(OTf)₂ / (+)-N-Methylephedrine | Aldehydes | Terminal Alkynes | High | High |

| Ti(O-iPr)₄ / (R)-BINOL | Aldehydes | Alkynylzinc | High | High |

| Chiral CCN Pincer Rh(III) Complex | Fluoroalkyl ketones | Aromatic/Aliphatic Alkynes | Up to 99 | Up to 98 |

| Cu / (S,S,Ra)-UCD-Phim (P,N Ligand) | Quinolones | Terminal Alkynes | Up to 92 | Up to 97 |

Chiral Auxiliary-Based Strategies for Alkynol Scaffolds

The asymmetric synthesis of tertiary alcohols, including propargylic alcohols like this compound, presents a considerable challenge due to the steric hindrance around the prochiral ketone precursor. beilstein-journals.org One effective strategy to overcome this is the use of chiral auxiliaries. These are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed and ideally recycled. wikipedia.org

For the synthesis of chiral this compound, a chiral auxiliary could be attached to either the alkyne or the ketone moiety. However, a more common approach involves the modification of the nucleophile or the use of a chiral ligand to create a chiral environment for the reaction. While direct examples for this compound are not extensively detailed in publicly available literature, the principles can be extrapolated from the synthesis of analogous tertiary propargyl alcohols.

A prevalent method involves the enantioselective addition of an alkynyl nucleophile to a ketone, in this case, the addition of a propynyl group to 2-pentanone (methyl propyl ketone). The use of chiral ligands, which can be considered a type of in-situ chiral auxiliary, is a key strategy. For instance, Schiff-base amino alcohols derived from L-phenylglycine have been shown to be highly effective ligands for the enantioselective addition of phenylacetylene (B144264) to aromatic ketones. organic-chemistry.org While this example involves an aromatic ketone, similar principles can be applied to aliphatic ketones like 2-pentanone with appropriate ligand design.

The general approach involves the deprotonation of the alkyne (propyne) with a suitable base to form an acetylide. This acetylide is then complexed with a metal and a chiral ligand, creating a chiral nucleophilic species that adds to the carbonyl group of 2-pentanone with high facial selectivity. The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity.

Table 1: Chiral Ligands for Asymmetric Alkynylation of Ketones

| Chiral Ligand/Auxiliary | Ketone Substrate | Alkyne Substrate | Metal | Diastereomeric/Enantiomeric Excess | Reference |

| Schiff-base amino alcohols | Aromatic ketones | Phenylacetylene | Not specified | High | organic-chemistry.org |

| N-methylephedrine | Aldehydes | Terminal alkynes | Zn(OTf)₂ | High ee | organic-chemistry.org |

| BINOL | Aldehydes | Alkynylzinc reagents | Ti(OiPr)₄ | High ee | organic-chemistry.org |

Novel Synthetic Routes and Process Intensification for this compound

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. mdpi.com In the context of this compound synthesis, this involves exploring novel reactor technologies and synthetic routes that align with the principles of green chemistry.

Flow Chemistry Applications in Alkynol Production

Continuous flow chemistry has emerged as a powerful tool for process intensification in the synthesis of fine chemicals. beilstein-journals.orgmdpi.com The key advantages of flow reactors include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.gov

For the synthesis of alkynols, flow chemistry can offer significant benefits. The catalytic partial hydrogenation of alkynes to alkenes, a related transformation, has been successfully demonstrated in continuous-flow reactors, showcasing the potential for improved selectivity and catalyst stability. beilstein-journals.org Although a specific continuous flow synthesis for this compound is not prominently reported, the principles can be applied.

Table 2: Comparison of Batch vs. Flow Processes for a Related Alkynol Hydrogenation

| Parameter | Batch Process | Continuous Flow Process | Reference |

| Reaction Time | Hours | Seconds to Minutes | mdpi.com |

| Temperature Control | Less Precise | Highly Precise | nih.gov |

| Safety | Higher risk with exothermic reactions | Inherently safer | beilstein-journals.org |

| Scalability | Difficult | Easier to scale out | beilstein-journals.org |

| Productivity | Lower | Potentially Higher | mdpi.com |

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com The sustainable synthesis of this compound can be approached by considering several green chemistry principles.

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. The direct addition of a propynyl nucleophile to 2-pentanone is an atom-economical reaction.

Use of Safer Solvents and Auxiliaries: The development of reactions that can be carried out in environmentally benign solvents, such as water or bio-derived solvents, or even under solvent-free conditions, is a key aspect of green chemistry. rsc.org For instance, one-pot syntheses of tertiary alcohols have been developed in deep eutectic solvents, which are considered environmentally friendly reaction media. rsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. The development of highly efficient and recyclable catalysts for the asymmetric alkynylation of ketones is an active area of research. jocpr.com This includes the use of earth-abundant metal catalysts as alternatives to precious metals.

Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. emergingscience.info Microwave-assisted and ultrasonication techniques are also being explored to enhance reaction rates and reduce energy input.

While specific green synthetic routes for this compound are not extensively documented, the application of these principles to the synthesis of tertiary alcohols is a growing field. For example, the use of ruthenium catalysts for the isomerization of allylic alcohols followed by the addition of organometallic reagents in deep eutectic solvents provides a sustainable one-pot route to tertiary alcohols. rsc.org

Reactivity and Mechanistic Investigations of 4 Methyl 2 Heptyn 4 Ol

Transformations Involving the Alkyne Moiety

The carbon-carbon triple bond in 4-methyl-2-heptyn-4-ol is a site of high electron density, making it susceptible to a variety of addition and rearrangement reactions.

The alkyne functionality of this compound can be fully or partially reduced to the corresponding alkane or alkene, respectively. Complete reduction to 4-methyl-2-heptan-4-ol can be achieved through catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C).

Stereoselective reduction to form specific alkene isomers is a valuable synthetic transformation. The Chan alkyne reduction, a method for converting propargylic alcohols into trans-(E)-allylic alcohols, is particularly relevant. alfa-chemistry.com This reaction typically employs sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) or lithium aluminum hydride (LiAlH₄). alfa-chemistry.com In the case of this compound, the hydroxyl group directs the hydride reagent to deliver hydrogen atoms to the alkyne, resulting in the formation of (E)-4-methyl-2-hepten-4-ol with high stereoselectivity. alfa-chemistry.com The mechanism involves an initial reaction of the hydride with the hydroxyl group, followed by an intramolecular delivery of hydride to the triple bond. alfa-chemistry.com

| Reaction | Reagents | Product | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | 4-Methyl-2-heptan-4-ol | Complete saturation of the triple bond. |

| Chan Alkyne Reduction | Red-Al or LiAlH₄ | (E)-4-Methyl-2-hepten-4-ol | Stereoselective formation of the trans-alkene. alfa-chemistry.com |

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the triple bond.

Hydroboration-Oxidation: The reaction of this compound with a borane (B79455) reagent (e.g., BH₃), followed by oxidation with hydrogen peroxide (H₂O₂) in a basic medium, is expected to yield a ketone. The regioselectivity of the initial hydroboration step is influenced by both steric and electronic factors of the internal alkyne.

Hydrosilylation: The addition of a hydrosilane (R₃SiH) across the alkyne bond, often catalyzed by transition metals like ruthenium, can lead to the formation of vinylsilanes. oup.comscispace.comnih.gov These vinylsilanes are versatile synthetic intermediates. oup.comscispace.comnih.gov For propargylic alcohols like this compound, trans-hydrosilylation can occur, where the silyl (B83357) group and hydrogen add to opposite sides of the developing double bond. oup.com

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne would proceed via an electrophilic addition mechanism to yield vinyl halides. The regioselectivity of this addition is governed by Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the triple bond that is less substituted.

| Reaction | Typical Reagents | Expected Product Type |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Ketone |

| Hydrosilylation | R₃SiH, Ru catalyst | Vinylsilane oup.com |

| Hydrohalogenation | HCl, HBr, HI | Vinyl halide |

The alkyne moiety of this compound can participate as a π-system in cycloaddition reactions to form cyclic structures.

[4+2] Cycloadditions (Diels-Alder type): While alkynes are generally less reactive dienophiles than alkenes in thermal Diels-Alder reactions, transition metal-catalyzed versions can facilitate the reaction. williams.eduresearchgate.net If this compound were to react with a suitable diene, a substituted cyclohexadiene derivative could be formed. The presence of the hydroxyl group can influence the stereoselectivity of such reactions. cdnsciencepub.com

Annulation Reactions: Annulation reactions involve the formation of a new ring onto an existing structure. For instance, ruthenium-catalyzed annulation of salicylaldehydes with internal alkynes can produce substituted chromones. rsc.org In a similar fashion, this compound could potentially react with substituted salicylaldehydes to form complex heterocyclic systems.

The alkyne in this compound can undergo rearrangements in the presence of metal catalysts, leading to isomeric structures. For example, propargylic alcohols can rearrange to α,β-unsaturated carbonyl compounds. nih.gov Furthermore, alkyne metathesis, a reaction that redistributes alkyne fragments, can be catalyzed by molybdenum or tungsten complexes, although this is more common in the synthesis of macrocycles. acs.org

Reactions at the Tertiary Hydroxyl Group of this compound

The tertiary hydroxyl group is a key functional handle, primarily undergoing substitution reactions.

Direct displacement of the tertiary hydroxyl group is challenging due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). libretexts.org Therefore, the hydroxyl group is typically converted into a better leaving group.

One common strategy is to protonate the alcohol in the presence of a strong acid, forming an oxonium ion. libretexts.org The subsequent departure of a water molecule, a good leaving group, generates a tertiary carbocation. This carbocation can then be attacked by a nucleophile. However, this method is often limited to simple alcohols and can be accompanied by elimination side reactions (E1). libretexts.org

Alternatively, the hydroxyl group can be converted into a sulfonate ester (e.g., tosylate or mesylate). libretexts.org This transformation creates an excellent leaving group that can be displaced by a wide range of nucleophiles in an S_N2 or S_N1 reaction. Given the tertiary nature of the carbon bearing the hydroxyl group in this compound, substitution reactions at this center are expected to proceed through an S_N1 mechanism, which involves the formation of a carbocation intermediate. libretexts.org Reagents like thionyl chloride (SOCl₂) can also be used to replace the hydroxyl group with a chlorine atom.

| Transformation | Reagents | Intermediate/Product Type | Mechanism |

| Conversion to Alkyl Halide | Thionyl chloride (SOCl₂) | 4-Chloro-4-methyl-2-heptyne | S_N1-like |

| Conversion to Sulfonate Ester | Tosyl chloride, pyridine | 4-Methyl-2-heptyn-4-yl tosylate | - |

| Substitution via Sulfonate Ester | Nucleophile (e.g., NaN₃) | Azide derivative | S_N1 |

Oxidation Reactions and Product Characterization

The oxidation of alkynes, including functionalized internal alkynes like this compound, can lead to a variety of products depending on the oxidizing agent and reaction conditions. While the tertiary alcohol group is generally resistant to oxidation without cleaving C-C bonds, the carbon-carbon triple bond is susceptible to oxidative cleavage.

Strong oxidizing agents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond of internal alkynes. masterorganicchemistry.com For this compound, this cleavage would occur at the C2-C3 triple bond, leading to the formation of two carboxylic acids after workup. masterorganicchemistry.com Specifically, the reaction would be expected to yield acetic acid from the ethyl-group side of the alkyne and 3-hydroxy-3-methylhexanoic acid from the alcohol-containing fragment.

Alternatively, milder oxidation conditions can sometimes lead to the formation of α-diones (1,2-diketones) without cleaving the carbon-carbon bond. masterorganicchemistry.com In the case of this compound, this would result in the formation of 4-hydroxy-4-methylheptane-2,3-dione. The characterization of these products is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent | Reaction Type | Expected Major Product(s) |

|---|---|---|

| 1. O₃, 2. H₂O | Oxidative Cleavage | Acetic acid and 3-Hydroxy-3-methylhexanoic acid |

| KMnO₄, H₂O, neutral | Oxidative Cleavage | Acetic acid and 3-Hydroxy-3-methylhexanoic acid |

| KMnO₄ (mild, controlled) | α-Dione Formation | 4-Hydroxy-4-methylheptane-2,3-dione |

Elimination and Dehydration Pathways

The tertiary alcohol functional group in this compound can undergo elimination through an acid-catalyzed dehydration reaction, typically in the presence of strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat. masterorganicchemistry.comunizin.org This reaction proceeds via an E1 (Elimination, unimolecular) mechanism due to the ability to form a stable tertiary carbocation intermediate. unizin.orgbyjus.com

The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it into a much better leaving group (H₂O). chemistrysteps.com

Formation of a Carbocation: The protonated alcohol loses a water molecule to form a tertiary carbocation at the C4 position. This is the slowest step and is therefore the rate-determining step of the reaction. byjus.comchemistrysteps.com

Deprotonation to Form an Alkene: A weak base (such as H₂O or the conjugate base of the acid, HSO₄⁻) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond. masterorganicchemistry.com

In the case of this compound, deprotonation can occur from the methyl group at C4 or the methylene (B1212753) group at C5, leading to a mixture of isomeric products known as enynes (molecules containing both a double and a triple bond). According to Zaitsev's rule, the major product is typically the more substituted, and therefore more stable, alkene. libretexts.org

Mechanistic Studies of this compound Reactions

Reaction Kinetics and Rate Determining Steps

The kinetics of reactions involving this compound are highly dependent on the specific transformation. For the acid-catalyzed dehydration, the reaction follows an E1 mechanism. vedantu.com The rate law for this reaction is first-order with respect to the concentration of the alcohol and the acid catalyst. byjus.com

Rate = k[this compound]

The rate-determining step is the unimolecular dissociation of the protonated alcohol to form the tertiary carbocation intermediate. chemistrysteps.comschoolwires.net Factors that stabilize this carbocation, such as the electron-donating effects of the alkyl groups, will increase the reaction rate. The stability of tertiary carbocations makes the E1 pathway for tertiary alcohols significantly faster than for secondary or primary alcohols under similar conditions. chemistrysteps.com

For other reactions, such as metal-catalyzed couplings or hydroaminations, the rate-determining step can vary. It could be the initial oxidative addition of a substrate to the metal catalyst, the insertion of the alkyne into a metal-ligand bond, or the final reductive elimination of the product. libretexts.orglibretexts.orgchinesechemsoc.org For instance, in some copper-catalyzed azide-alkyne cycloadditions, the rate-determining step can shift depending on the alkyne's structure. nih.gov

Transition State Analysis and Intermediate Characterization

In the E1 dehydration of this compound, the key intermediate is the tertiary carbocation at the C4 position. This planar, sp²-hybridized species is stabilized by hyperconjugation with adjacent alkyl groups. According to the Hammond postulate, the transition state of the rate-determining step (the formation of the carbocation) structurally resembles the high-energy carbocation intermediate itself. byjus.com

Table 2: Mechanistic Steps of E1 Dehydration

| Step | Description | Intermediate/Transition State |

|---|---|---|

| 1 | Protonation of the alcohol | Oxonium ion intermediate |

| 2 | Loss of water (Rate-Determining) | Transition State 1 (resembles carbocation); Tertiary carbocation intermediate |

| 3 | Deprotonation | Transition State 2 (alkene formation) |

In metal-catalyzed reactions, a variety of intermediates can be characterized. For example, in a palladium-catalyzed Sonogashira coupling, intermediates would include a Pd(II)-alkynyl complex formed after oxidative addition and transmetalation with a copper acetylide. libretexts.org In carbocyclization reactions, vinylpalladium species have been identified as key intermediates. nih.gov The characterization of these transient species often requires advanced spectroscopic techniques or computational modeling.

Solvent Effects and Catalytic Cycle Elucidation

The choice of solvent can profoundly influence the rate and selectivity of reactions involving this compound. For the E1 dehydration, polar protic solvents can stabilize the carbocation intermediate, thereby accelerating the rate-determining step. nih.gov However, the solvent must be weakly nucleophilic to favor elimination over substitution (Sɴ1) reactions. masterorganicchemistry.com Studies on alcohol dehydration have shown that mixed-solvent systems can alter reaction kinetics by differentially solvating the reactants and transition states. nsf.govacs.org

In metal-catalyzed reactions, the solvent affects not only the reaction intermediates but also the solubility and stability of the catalyst itself. For example, in palladium-catalyzed coupling reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used. iitk.ac.in

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction involving an alkyne (like the Sonogashira coupling) can be elucidated as follows: libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (R-X) to form a Pd(II) complex.

Transmetalation: In a copper co-catalyzed cycle, this compound would first react with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then transfers the alkynyl group to the palladium complex.

Reductive Elimination: The newly formed organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Table 3: Effect of Solvent on Catalyzed Reactions

| Solvent Type | General Effect on E1 Dehydration | General Effect on Pd-Catalyzed Coupling | Example Solvents |

|---|---|---|---|

| Polar Protic | Stabilizes carbocation, potentially increasing rate. nih.gov | Can coordinate to metal center; may be used but less common. | Water, Ethanol |

| Polar Aprotic | Less effective at stabilizing carbocation than protic solvents. | Often preferred; solubilizes catalyst and reactants without strong coordination. iitk.ac.in | DMF, Acetonitrile, THF |

| Nonpolar | Generally disfavored; does not stabilize ionic intermediates. | Used in some specific cases, depending on catalyst and reactants. | Toluene, Hexane |

Applications of 4 Methyl 2 Heptyn 4 Ol As a Synthetic Building Block

Role in Complex Organic Molecule Assembly

The strategic placement of the hydroxyl and methyl groups on the carbon atom adjacent to the internal alkyne in 4-methyl-2-heptyn-4-ol makes it a valuable precursor for introducing specific structural motifs in organic synthesis.

While specific examples of natural products synthesized directly from this compound are not extensively documented in publicly available literature, the broader class of acetylenic alcohols is crucial in the synthesis of bioactive molecules. For instance, research into novel compounds with potential biological activity has utilized related heptynol derivatives as starting materials. The internal alkyne of this compound is more stable than a terminal alkyne, a feature that can be advantageous in multi-step syntheses where the alkyne moiety needs to be preserved through various reaction conditions.

The synthesis of fragrance ingredients provides a tangible example of how related alkynols are used. A structurally similar compound, 4-heptyn-2-ol (B26844), is a key precursor in the synthesis of (Z)-4-hepten-2-yl salicylate, a compound with a crisp floral and green note. google.comgoogle.com The synthesis involves the transesterification of 4-heptyn-2-ol with methyl salicylate, followed by selective hydrogenation of the resulting 4-heptyn-2-yl salicylate. google.comgoogle.com This suggests a potential application for this compound in the fragrance industry, where it could be used to create novel scent molecules.

Investigations into the volatile profiles of some plants have identified related compounds, indicating a possible role in plant metabolism and potential applications in the flavor and fragrance industries.

This compound is recognized as an intermediate in the production of various specialty chemicals. Its bifunctional nature, possessing both an alcohol and an alkyne group, allows for its incorporation into a variety of chemical structures.

One of the key areas of application for acetylenic compounds is in the synthesis of polymers. Substituted polyacetylenes are a class of specialty polymers that can be synthesized from various alkyne monomers using transition metal catalysts, such as those based on niobium, tantalum, molybdenum, and tungsten. researchgate.net These polymers are typically soluble, amorphous, and stable in air, making them suitable for applications like gas separation membranes. researchgate.net While this compound is not explicitly mentioned as a monomer in the cited literature, its structure is analogous to monomers used in such polymerizations. The presence of the hydroxyl group could also offer a site for post-polymerization modification, further functionalizing the resulting material.

The production of surfactants is another area where acetylenic alcohols find use. The combination of a hydrophobic carbon chain and a hydrophilic alcohol group in this compound provides the basic amphiphilic character required for surfactant molecules.

Table 1: Properties of this compound and a Related Compound

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference from this compound |

|---|---|---|---|

| This compound | C₈H₁₄O | 126.20 | - |

| 4-Heptyn-2-ol | C₇H₁₂O | 112.17 | Lacks the methyl group at the 4-position. |

Participation in Cascade and Multicomponent Reactions

Currently, there is limited specific information available in the public domain detailing the participation of this compound in cascade or multicomponent reactions. These reaction types, which involve the formation of multiple bonds in a single synthetic operation from three or more reactants, are of significant interest in modern organic synthesis for their efficiency and atom economy.

While general methodologies for copper-catalyzed cascade reactions of other alkynes have been developed, for instance, to produce γ-lactones, the application of these methods to this compound has not been specifically reported. beilstein-journals.org The steric hindrance around the hydroxyl group and the internal nature of the alkyne in this compound might influence its reactivity in such transformations compared to less substituted, terminal alkynes. Further research would be needed to explore its potential in these sophisticated synthetic strategies.

Design and Synthesis of Functionalized Derivatives for Specific Research Purposes

The chemical structure of this compound allows for the synthesis of various functionalized derivatives by targeting either the hydroxyl group or the alkyne. The tertiary nature of the alcohol makes it less reactive towards nucleophilic substitution compared to primary or secondary alcohols. However, it can undergo other transformations.

The hydroxyl group can be modified to create derivatives with potentially enhanced or different biological activities. For example, the hydroxyl group can be substituted using halogenating agents to produce halogenated derivatives.

The internal alkyne can also be a site for further reactions. For example, it can undergo reduction to form the corresponding alkene or alkane. The specific stereochemistry of the resulting alkene (cis or trans) would depend on the choice of reducing agent and reaction conditions.

Table 2: Potential Functionalization Reactions of this compound

| Reaction Type | Reagent Example | Potential Product |

|---|---|---|

| Reduction of Alkyne | H₂, Lindlar's Catalyst | (Z)-4-Methyl-2-hepten-4-ol |

| Reduction of Alkyne | Na, NH₃ | (E)-4-Methyl-2-hepten-4-ol |

| Oxidation of Tertiary Alcohol | (Requires specific methods) | Ketone (after rearrangement) |

| Substitution of Hydroxyl | Thionyl chloride (SOCl₂) | 4-Chloro-4-methyl-2-heptyne |

Theoretical Chemistry and Computational Studies of 4 Methyl 2 Heptyn 4 Ol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing ab initio and Density Functional Theory (DFT) methods, are fundamental to determining the optimized geometry and electronic nature of 4-methyl-2-heptyn-4-ol. These calculations solve approximations of the Schrödinger equation to predict molecular properties from first principles.

Optimized Molecular Geometry: Calculations are used to find the lowest energy arrangement of atoms, known as the optimized molecular structure. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. Key features include the nearly linear geometry of the C-C≡C-C fragment due to the sp-hybridization of the internal alkyne carbons and the tetrahedral geometry around the sp³-hybridized C4 atom bearing the hydroxyl and methyl groups.

Electronic Properties: Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity.

| Calculated Property | Methodology | Typical Information Obtained for an Alkynol |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-31G(d,p)) | Bond Lengths (Å), Bond Angles (°), Dihedral Angles (°) |

| HOMO Energy | DFT, Ab initio | Energy value (eV), indicates electron-donating ability |

| LUMO Energy | DFT, Ab initio | Energy value (eV), indicates electron-accepting ability |

| HOMO-LUMO Gap | DFT, Ab initio | Energy difference (eV), relates to chemical reactivity and stability |

| Natural Atomic Charges | NBO Analysis | Partial charges on each atom (e.g., O, C4), indicates bond polarity |

| Donor-Acceptor Interactions | NBO Analysis | Stabilization energies (kcal/mol) from hyperconjugative interactions |

Density Functional Theory (DFT) Studies of Reactivity and Reaction Mechanisms

DFT is a widely used computational method to study the mechanisms of chemical reactions, as it provides a good balance between accuracy and computational cost. rsc.org For this compound, DFT calculations can elucidate the pathways of reactions involving its alkyne and alcohol functional groups.

A key reaction for alkynes is hydration, which converts the alkyne to a ketone. For an unsymmetrical internal alkyne like this compound, this reaction can produce two different ketone isomers. DFT studies on catalyzed alkyne hydration (e.g., by gold or ruthenium complexes) map out the entire reaction coordinate. mdpi.comnih.govacs.org These studies typically involve locating the structures of reactants, transition states, intermediates, and products. The calculated activation energies (the energy barriers of transition states) reveal the rate-determining step and predict the regioselectivity of the reaction. researchgate.netresearchgate.net

The general mechanism often involves:

Coordination of the alkyne's π-system to the metal catalyst.

Nucleophilic attack of a water molecule on one of the alkyne carbons.

Proton transfer steps (protodeauration) to release the enol intermediate.

Tautomerization of the enol to the final ketone product.

DFT calculations can determine the energy barriers for attack at C2 versus C3, thereby predicting which ketone product will be favored. Similar DFT approaches are used to study other reactions like hydrogenation, halogenation, and nucleophilic additions. acs.orgresearchgate.netsioc-journal.cn

| Reaction Studied | Computational Approach | Key Findings from DFT |

|---|---|---|

| Catalytic Hydration | DFT (e.g., B3LYP, M06) | Identification of transition states and intermediates. |

| Calculation of activation energy barriers (ΔG‡). | ||

| Prediction of regioselectivity (e.g., formation of 4-methyl-2-heptanone (B1266389) vs. 4-methyl-3-heptanone). | ||

| Nucleophilic Addition | DFT with solvent models | Analysis of orbital interactions in the transition state. |

| Evaluation of catalyst and substrate effects on reaction feasibility. |

Computational Modeling of Conformational Landscapes

This compound has several single bonds around which rotation can occur, leading to different spatial arrangements called conformations. Computational modeling is used to explore the conformational landscape and identify the most stable conformers. sfu.ca

The process involves performing a "potential energy scan" or "conformational search." google.com In a scan, a specific dihedral angle is systematically rotated in small increments (e.g., 10-15 degrees), and at each step, the energy of the molecule is calculated after allowing the rest of the structure to relax. Plotting energy versus the dihedral angle reveals the potential energy surface for that rotation. The low-energy points on this surface correspond to stable conformers (e.g., staggered conformations), while high-energy points represent transition states between them (e.g., eclipsed conformations). researchgate.net

For this compound, key rotatable bonds include the C4-C5 bond of the propyl group and the C3-C4 bond. The relative energies of the different conformers are determined by a combination of torsional strain and steric hindrance between the bulky alkyl groups and the hydroxyl group. Identifying the global minimum energy conformer is important as it represents the most populated structure at equilibrium and often governs the molecule's observed properties.

| Rotatable Bond | Methodology | Information Gained |

|---|---|---|

| C4-C5 (Propyl group rotation) | Potential Energy Scan (DFT or Semi-empirical methods like AM1/PM3) | Energy profile showing stable (staggered) and unstable (eclipsed) conformations. |

| Relative energies of conformers (kcal/mol). | ||

| C3-C4 (Rotation relative to alkyne) | Conformational Search Algorithms | Identification of local and global minimum energy structures. |

| Populations of conformers at a given temperature based on Boltzmann distribution. |

Molecular Dynamics Simulations to Understand Intermolecular Interactions

While quantum mechanics is ideal for studying single molecules or reactions, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. researchgate.net This approach is perfect for understanding the intermolecular interactions of this compound in a liquid state or in solution.

In an MD simulation, molecules are modeled using a classical "force field" (e.g., OPLS-AA, CHARMM), which defines the potential energy of the system based on bond stretching, angle bending, dihedral torsions, and non-bonded (van der Waals and electrostatic) interactions. rsc.org The simulation calculates the forces on each atom and integrates Newton's equations of motion to track the positions and velocities of all atoms over time, generating a trajectory of the system's evolution. mdpi.com

For this compound, MD simulations can reveal detailed information about hydrogen bonding. The tertiary alcohol group can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen's lone pairs). Simulations can quantify the average number of hydrogen bonds per molecule, their lifetimes, and their geometry. Analysis tools like the Radial Distribution Function (RDF) can show the probability of finding another molecule at a certain distance, revealing the liquid's structure. mdpi.com MD simulations also help in understanding how the hydrophobic alkyl chains and the π-system of the alkyne interact with each other and with solvent molecules. core.ac.uk

| Simulation Focus | Analysis Method | Insights into Intermolecular Forces |

|---|---|---|

| Hydrogen Bonding Network | Hydrogen bond analysis (distance/angle criteria) | Average number, lifetime, and partners of hydrogen bonds. Distinguishes between OH---O and OH---π interactions. |

| Liquid Structure | Radial Distribution Function (RDF), g(r) | Provides probable distances between specific atoms (e.g., O-O, O-H), indicating solvation shells and local ordering. |

| Dynamic Properties | Mean Squared Displacement (MSD) | Calculation of self-diffusion coefficients, relating intermolecular forces to macroscopic transport properties. |

Advanced Spectroscopic Characterization and Analytical Methodologies in Research on 4 Methyl 2 Heptyn 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 4-Methyl-2-heptyn-4-ol in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H and ¹³C NMR for Structural Elucidation and Isomer Differentiation

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental fingerprint of the molecule's carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is predicted to exhibit distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment, while the splitting patterns (multiplicity) reveal information about adjacent protons. Key expected resonances include a singlet for the hydroxyl (-OH) proton, a singlet for the methyl group attached to the alkyne (C-1), a singlet for the methyl group at the carbinol center (C-4'), and signals for the propyl group (a triplet for the terminal methyl and two multiplets for the methylene (B1212753) groups).

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eight distinct signals are expected. The chemical shifts of the alkynyl carbons (C-2 and C-3) are particularly characteristic, appearing in a specific downfield region. The quaternary carbinol carbon (C-4) would also have a distinctive chemical shift.

These spectra are critical for distinguishing this compound from its isomers. For instance, an isomer like 4-methyl-1-heptyn-4-ol would show a signal for a terminal alkyne proton in the ¹H NMR spectrum, which is absent in the spectrum of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and substituent effects.

¹H NMR (Proton)| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OH | 1.5 - 2.5 | Singlet (broad) | 1H |

| H-1 (CH₃-C≡) | ~1.8 | Singlet | 3H |

| H-1' (CH₃-C-OH) | ~1.4 | Singlet | 3H |

| H-5 (-CH₂-) | ~1.6 | Multiplet | 2H |

| H-6 (-CH₂-) | ~1.5 | Multiplet | 2H |

¹³C NMR (Carbon)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~3 |

| C-2 (alkyne) | ~80 |

| C-3 (alkyne) | ~85 |

| C-4 (carbinol) | ~65 |

| C-1' | ~30 |

| C-5 | ~45 |

| C-6 | ~17 |

Advanced NMR Techniques (e.g., 2D-NMR, NOESY) for Stereochemical Assignment

While 1D NMR confirms the basic structure, two-dimensional (2D) NMR techniques are necessary to rigorously establish atomic connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming the connectivity within the propyl chain by showing correlations between H-5/H-6 and H-6/H-7.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Since this compound possesses a chiral center at C-4, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to investigate spatial relationships. ipb.pt NOESY detects correlations between protons that are close in space, regardless of their bonding connectivity. While more commonly used for larger molecules with defined conformations, in the context of chiral analysis, NOESY experiments performed in the presence of chiral solvating agents could potentially be used to differentiate the enantiomers by observing distinct intermolecular NOEs. ipb.pt

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is essential for determining the elemental composition of a molecule with high accuracy. HRMS can measure the mass of an ion to within a few parts per million (ppm), allowing for the unambiguous assignment of a molecular formula. pnnl.gov For this compound, HRMS would confirm the molecular formula C₈H₁₄O by matching the experimentally measured exact mass to the theoretically calculated mass. This capability distinguishes the compound from isobars (molecules with the same nominal mass but different elemental formulas).

Table 2: Molecular Mass Data for this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Average Mass | 126.20 g/mol |

| Monoisotopic Mass | 126.104465 Da |

Fragmentation Pathway Analysis (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. The fragmentation pattern is highly reproducible and characteristic of the molecule's structure, serving as a structural fingerprint.

For this compound, under electron ionization (EI), the molecular ion is expected to undergo characteristic fragmentation pathways. nih.gov The most prominent fragmentation is likely the alpha-cleavage adjacent to the oxygen atom, which involves the loss of the propyl group. This process results in a highly stable, resonance-stabilized oxonium ion. Other likely fragmentations include the loss of a methyl group or an ethyl group from the propyl chain. Analysis of these fragmentation pathways provides definitive confirmation of the compound's structure. nih.govnih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Lost Neutral Fragment | Proposed Fragment Structure |

| 111 | CH₃• (15 Da) | [M - CH₃]⁺ |

| 97 | C₂H₅• (29 Da) | [M - C₂H₅]⁺ |

| 83 | C₃H₇• (43 Da) | [M - C₃H₇]⁺ (Result of alpha-cleavage) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scirp.orgresearchgate.net The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.

For this compound, key vibrational modes include:

O-H Stretch: A strong and broad absorption band in the IR spectrum, typically around 3300-3500 cm⁻¹, characteristic of the alcohol hydroxyl group.

C-H Stretch: Sharp bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching of sp³ C-H bonds in the methyl and propyl groups.

C≡C Stretch: The carbon-carbon triple bond stretch of the internal alkyne. For a relatively symmetric internal alkyne, this vibration is often weak or absent in the IR spectrum due to a small change in the dipole moment. However, it typically produces a strong, sharp signal in the Raman spectrum, usually in the 2200-2260 cm⁻¹ region.

C-O Stretch: A strong band in the IR spectrum, typically between 1050-1150 cm⁻¹, corresponding to the stretching of the tertiary alcohol C-O bond.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| -OH | Stretch | 3300 - 3500 | Strong, Broad | Weak |

| sp³ C-H | Stretch | 2850 - 3000 | Medium to Strong | Medium to Strong |

| -C≡C- | Stretch | 2200 - 2260 | Weak to Absent | Strong |

| C-O | Stretch | 1050 - 1150 | Strong | Weak |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Excess Determination

Following a comprehensive search of scientific literature and chemical databases, no specific research findings, detailed experimental data, or established analytical methodologies concerning the use of chiroptical spectroscopy for the enantiomeric excess determination of this compound were identified. Techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful methods for studying chiral molecules, but their application to this specific compound does not appear to be documented in available research.

Chiroptical spectroscopy, in general, is a critical tool in stereochemistry. documentsdelivered.com Optical Rotatory Dispersion measures the change in the angle of plane-polarized light as a function of wavelength, while Circular Dichroism measures the differential absorption of left and right circularly polarized light. bates.edu These techniques provide unique spectral fingerprints for chiral molecules and are instrumental in determining the absolute configuration and enantiomeric purity of a sample. nih.gov The magnitude of the observed rotation or absorption is directly proportional to the concentration of the enantiomer and its specific rotation or molar ellipticity, forming the basis for quantitative enantiomeric excess analysis.

The application of these methods involves dissolving the chiral substance in a suitable solvent and recording the spectra. The enantiomeric excess (% ee) can then be calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer, using the formula:

% ee = ([α]observed / [α]max) × 100

Where:

[α]observed is the specific rotation of the sample.

[α]max is the specific rotation of the pure enantiomer.

However, for this compound, the values for the specific rotation ([α]) of the pure enantiomers are not available in the searched literature. Consequently, no data tables or detailed research findings on its chiroptical properties can be presented.

While theoretical calculations of ORD and CD spectra are possible and have been applied to other molecules to predict their chiroptical properties, such computational studies for this compound were not found. vt.edu The successful application of these theoretical methods depends on accurate quantum chemical calculations, which can be complex for molecules with conformational flexibility. vt.edu

Further empirical research would be necessary to establish the chiroptical properties of this compound and develop validated ORD or CD methods for the determination of its enantiomeric excess. Such studies would involve the synthesis and separation of the individual enantiomers, followed by their characterization using these spectroscopic techniques to obtain reference data.

Derivatives and Structure Activity Relationship Studies of 4 Methyl 2 Heptyn 4 Ol Analogs

Synthesis and Characterization of Functionalized 4-Methyl-2-heptyn-4-ol Derivatives

The synthesis of functionalized derivatives from this compound leverages the reactivity of its two primary functional groups: the tertiary alcohol (-OH) and the internal alkyne (-C≡C-). While specific literature on the derivatization of this exact molecule is sparse, established organic chemistry principles allow for the creation of a wide array of analogs.

Derivatization of the Hydroxyl Group: The tertiary alcohol group can be converted into various other functional groups.

Ethers: Williamson ether synthesis can be employed, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether.

Esters: Esterification can be achieved by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base like pyridine. This reaction converts the hydroxyl group into an ester linkage.

Halides: Tertiary alcohols can be converted to alkyl halides using hydrogen halides (e.g., HCl, HBr). This reaction typically proceeds through an SN1 mechanism, involving the formation of a stable tertiary carbocation at the C4 position.

Modification of the Alkyne Group: The internal alkyne is less reactive than a terminal alkyne but can still undergo several important transformations.

Reduction: Catalytic hydrogenation can reduce the triple bond. Using a catalyst like palladium on carbon (Pd/C) with H₂ will typically reduce the alkyne all the way to an alkane (4-methylheptan-4-ol). To stop at the alkene stage, a poisoned catalyst such as Lindlar's catalyst is required, which would yield the (Z)-alkene (cis-4-methyl-2-hepten-4-ol).

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the carbon-carbon triple bond, resulting in the formation of two carboxylic acids. masterorganicchemistry.com For this compound, this would yield acetic acid and 2-hydroxy-2-methylpentanoic acid.

Characterization of Derivatives: The structural elucidation of these newly synthesized derivatives relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. The disappearance of the hydroxyl proton signal in ¹H NMR, for instance, would indicate successful esterification or etherification. Changes in the chemical shifts around the C2 and C3 carbons in ¹³C NMR would confirm reactions at the alkyne site.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence or absence of key functional groups. A broad absorption band around 3300 cm⁻¹ indicates the O-H stretch of the starting alcohol. The disappearance of this band and the appearance of a strong C=O stretching band around 1735 cm⁻¹ would confirm the formation of an ester. The characteristic alkyne C≡C stretch, which is weak for internal alkynes, appears around 2200 cm⁻¹.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and helping to piece together its structure.

Comparative Analysis of Structural Isomers and Homologs (e.g., 4-Methyl-1-octyn-4-ol, 2-Heptyn-1-ol)

2-Heptyn-1-ol (B92533) is a homolog that differs in both the position of the hydroxyl group (primary, at C1) and the absence of the methyl branch. As a primary alcohol, 2-heptyn-1-ol is more susceptible to oxidation reactions, which can yield either an aldehyde or a carboxylic acid, whereas the tertiary alcohol of this compound is resistant to oxidation under non-cleavage conditions. Furthermore, the steric hindrance around the hydroxyl group is significantly less in 2-heptyn-1-ol, which can affect the rates of reactions like esterification.

| Property | This compound | 4-Methyl-1-octyn-4-ol | 2-Heptyn-1-ol |

|---|---|---|---|

| Molecular Formula | C₈H₁₄O | C₉H₁₆O | C₇H₁₂O nih.gov |

| Molecular Weight | 126.20 g/mol | 140.22 g/mol | 112.17 g/mol nih.gov |

| Alkyne Position | Internal (C2) | Terminal (C1) | Internal (C2) |

| Alcohol Type | Tertiary (C4) | Tertiary (C4) | Primary (C1) sigmaaldrich.com |

| Boiling Point | Data not available | Data not available | 89-90 °C / 16 mmHg sigmaaldrich.com |

| Key Reactivity Feature | Resistant to oxidation, internal alkyne reactions | Acidic alkyne proton allows C-C coupling | Primary alcohol can be oxidized |

Systematic Chemical Modification and Derivatization Strategies

Systematic modification of this compound involves targeted reactions at its hydroxyl and alkyne functional groups to create a library of related compounds. These strategies are essential for exploring structure-activity relationships and developing new chemical entities.

Strategies Targeting the Hydroxyl Group: The primary goal of modifying the hydroxyl group is often to alter polarity, steric bulk, or introduce a new reactive site.

Acylation: Reaction with a series of acid chlorides (e.g., acetyl chloride, benzoyl chloride) or anhydrides produces a range of esters. This strategy systematically varies the size and electronic nature of the ester group.

Alkylation: Conversion to ethers using different alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide) after deprotonation allows for the introduction of various alkyl chains.

Silylation: Protection of the alcohol with silylating agents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) is a common strategy in multi-step synthesis. This increases lipophilicity and can be used to temporarily block the reactivity of the hydroxyl group.

Strategies Targeting the Alkyne Group: Modifications at the triple bond introduce significant structural and electronic changes.

Partial or Full Reduction: As mentioned, catalytic hydrogenation can selectively produce the corresponding Z-alkene or the fully saturated alkane, allowing for a systematic study of the effects of unsaturation.

Halogenation: The addition of one or two equivalents of halogens (e.g., Br₂, Cl₂) across the triple bond yields dihaloalkene and tetrahaloalkane derivatives, respectively. libretexts.org These reactions introduce polarizable halogen atoms into the molecule. libretexts.org

Hydration: Mercury-catalyzed hydration of the internal alkyne would lead to the formation of a ketone. organicchemistrytutor.com Due to the asymmetry of the alkyne in this compound, this reaction would likely produce a mixture of two ketone isomers (at the C2 and C3 positions). msu.edu

| Functional Group | Derivatization Strategy | Reagents | Resulting Derivative Class |

|---|---|---|---|

| Hydroxyl (-OH) | Acylation / Esterification | Acid chlorides, Anhydrides | Esters |

| Alkylation / Etherification | Alkyl halides + Base | Ethers | |

| Silylation | Silyl (B83357) halides (e.g., TMSCl) | Silyl ethers | |

| Alkyne (-C≡C-) | Reduction | H₂ + Catalyst (Pd/C, Lindlar's) | Alkanes, Alkenes |

| Halogenation | Br₂, Cl₂ | Dihaloalkenes, Tetrahaloalkanes | |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Ketones |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methyl-2-heptyn-4-ol, and how do reaction conditions influence yield?

- Methodology :

- Core Synthesis : Use alkyne hydration or Grignard reagent addition to a ketone. For example, react 4-methyl-2-heptyn-4-one with a reducing agent (e.g., LiAlH4) under anhydrous conditions.

- Optimization : Vary temperature (0–25°C), solvent polarity (THF vs. ether), and catalyst (e.g., Pd/C for selective hydrogenation). Monitor intermediates via TLC and GC-MS .

- Yield Improvement : Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should researchers characterize this compound’s structure and purity?

- Analytical Workflow :

- Spectroscopy : Confirm hydroxyl and alkyne groups via FT-IR (broad ~3300 cm⁻¹ for -OH, sharp ~2100 cm⁻¹ for C≡C). Use NMR to verify methyl branching (δ 1.2–1.4 ppm) and alkynyl protons (δ 2.1–2.3 ppm) .

- Chromatography : Assess purity via HPLC (C18 column, methanol/water mobile phase) or GC with flame ionization detection.

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) at m/z 126.2 using high-resolution MS .

Q. What safety protocols are critical when handling this compound in the lab?

- Risk Mitigation :

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for volatile steps (e.g., distillation) .

- Storage : Keep in amber glass under nitrogen at 2–8°C to prevent peroxide formation. Label containers with GHS warnings (H226: flammable liquid; H319: eye irritation) .

- Spill Response : Absorb with inert material (vermiculite), neutralize with 10% acetic acid, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s reactivity in oxidation studies?

- Case Study : Conflicting reports on whether PCC (pyridinium chlorochromate) oxidizes the alkyne or hydroxyl group.

- Experimental Design :

Perform controlled oxidations under inert atmosphere.

Compare products via NMR: Ketone formation (δ 205–215 ppm) vs. diol (δ 60–70 ppm).

Use DFT calculations to model reaction pathways (e.g., Gaussian 16, B3LYP/6-31G* basis set) .

- Resolution : Trace moisture may hydrolyze PCC, altering selectivity. Pre-dry reagents and solvents to isolate true reactivity .

Q. What computational strategies predict this compound’s thermodynamic properties (e.g., vapor pressure, solubility)?

- Modeling Framework :

- COSMO-RS : Simulate solubility in polar solvents (e.g., water, ethanol) using sigma profiles derived from quantum mechanics.

- QSPR : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental vapor pressure data. Validate via Antoine equation .

- Limitations : Adjust for steric effects from the branched methyl group, which classical models may underestimate .

Q. How does this compound’s stereoelectronic profile influence its role in catalytic cycles (e.g., Sonogashira coupling)?

- Mechanistic Insights :

- Alkyne Coordination : The terminal alkyne’s π-electrons bind Pd(0), facilitating oxidative addition. Steric hindrance from the methyl group slows transmetallation.

- Kinetic Studies : Monitor reaction progress via in situ IR. Compare turnover frequencies (TOF) with linear analogs (e.g., 2-heptyn-4-ol) to quantify steric effects .

- Catalyst Design : Optimize ligand bulk (e.g., XPhos vs. PPh₃) to balance activity and selectivity .

Contradiction Analysis & Best Practices

Q. Why do conflicting reports exist on this compound’s stability under acidic conditions?

- Root Cause : Impurities (e.g., trace metals) may catalyze decomposition.

- Validation Protocol :

Replicate studies using ultra-pure samples (≥99.9% via prep-HPLC).

Test stability in buffered solutions (pH 1–7) at 25°C. Monitor via LC-MS for degradation products (e.g., ketones or polymers).

Publish detailed metadata (e.g., solvent batch, equipment calibration) to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.